molecular formula C23H29N3O6S B12377431 2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide

2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide

Cat. No.: B12377431
M. Wt: 475.6 g/mol
InChI Key: AMLKOOAGXMCENK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide (CAS 849121-82-0) is a synthetic organic compound with a molecular formula of C23H29N3O6S and a molecular weight of 475.56 g/mol. This acetamide derivative features a morpholine ring and a morpholinosulfonyl group attached to its phenylacetamide core structure. Researchers have a strong interest in morpholine-acetamide derivatives due to their demonstrated potential in chemotherapeutic applications . Compounds within this class have shown significant biological activity, including inhibitory effects on carbonic anhydrase and potent anti-proliferative activity against cancer cell lines, with some analogs exhibiting efficacy comparable to standard treatments . Furthermore, the integration of the sulfonamide moiety, a group known for a wide spectrum of pharmacological activities, may contribute to its research value in designing anticancer and antimicrobial agents . The compound is intended for research applications and must be handled by qualified professionals. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic use. For safe handling, refer to the associated Safety Data Sheet. This product is typically stored sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C23H29N3O6S

Molecular Weight

475.6 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C23H29N3O6S/c1-30-22-5-3-2-4-18(22)16-23(27)24-20-17-19(33(28,29)26-10-14-32-15-11-26)6-7-21(20)25-8-12-31-13-9-25/h2-7,17H,8-16H2,1H3,(H,24,27)

InChI Key

AMLKOOAGXMCENK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N4CCOCC4

Origin of Product

United States

Preparation Methods

Sulfonamide Core Construction

The morpholinosulfonyl phenyl backbone is synthesized via sulfonation and amination sequences. As demonstrated in patent WO2012143874A1, sulfonation of aromatic amines using chlorosulfonic acid generates sulfonyl chloride intermediates. Subsequent reaction with morpholine in ethanol under reflux forms the sulfonamide moiety (yields: 77–83%). For example:

  • 4-(Morpholinosulfonyl)aniline is prepared by treating 4-nitroaniline with chlorosulfonic acid, followed by morpholine coupling and nitro reduction.
  • 2-Morpholino-5-(morpholinosulfonyl)aniline is synthesized via sequential sulfonation and amination, requiring precise stoichiometric control to avoid over-sulfonation.

Acetamide Bridge Formation

The acetamide linker is introduced through chloroacetylation or nucleophilic displacement . Hussein et al. (2019) describe reacting 2-methoxyphenylamine with chloroacetyl chloride in DMF at 0–5°C to form 2-chloro-N-(2-methoxyphenyl)acetamide (yields: 92–95%). This intermediate is then coupled with the sulfonamide-bearing aniline under reflux in ethanol with triethylamine catalysis (yields: 57–97%).

Detailed Synthetic Pathways

Pathway A: Sequential Sulfonation-Acetylation

Step 1 : Synthesis of 4-(Morpholinosulfonyl)aniline

  • Reactants : 4-Nitroaniline, chlorosulfonic acid, morpholine.
  • Conditions : Sulfonation at 0°C (2 h), amination in ethanol (reflux, 4 h).
  • Yield : 83% after nitro reduction with Fe/NH₄Cl.

Step 2 : Chloroacetylation of 2-Methoxyphenylamine

  • Reactants : 2-Methoxyaniline, chloroacetyl chloride, DMF.
  • Conditions : 0–5°C, 2 h.
  • Yield : 94%.

Step 3 : Coupling of Intermediates

  • Reactants : 2-Chloro-N-(2-methoxyphenyl)acetamide, 2-morpholino-5-(morpholinosulfonyl)aniline.
  • Conditions : Ethanol, triethylamine, reflux (6 h).
  • Yield : 68%.

Pathway B: One-Pot Sulfonation-Acetamide Assembly

A streamlined approach from Reagentia employs microwave-assisted synthesis to accelerate amide bond formation:

  • Reactants : 2-Methoxyphenylacetic acid, 2-morpholino-5-(morpholinosulfonyl)aniline, T3P® reagent.
  • Conditions : Microwave irradiation (700 W, 120°C, 15 min).
  • Yield : 78% with >95% purity.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

  • DMF vs. Ethanol : DMF enhances chloroacetylation yields (92–95%) but requires rigorous drying. Ethanol is preferred for coupling steps due to better solubility of sulfonamide intermediates.
  • Catalysts : Triethylamine (5–10 mol%) improves acetamide coupling efficiency by neutralizing HCl byproducts.

Temperature and Time Dependence

  • Chloroacetylation : Optimal at 0–5°C (2 h); higher temperatures cause decomposition.
  • Sulfonation : Exothermic reaction requiring ice-bath cooling to prevent side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 7.8–8.1 ppm (aromatic protons), δ 3.6–3.8 ppm (morpholine CH₂), and δ 2.3 ppm (acetamide CH₃).
  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch).

Purity and Yield Data

Step Method Yield (%) Purity (%)
Sulfonation Chlorosulfonic acid 83 98
Chloroacetylation DMF, 0°C 94 97
Coupling Ethanol, reflux 68 95
Microwave-assisted T3P®, 120°C 78 99

Challenges and Mitigation Strategies

Byproduct Formation

  • Over-sulfonation : Controlled stoichiometry (1:1.2 amine:chlorosulfonic acid) minimizes polysulfonation.
  • Racemization : Low-temperature coupling preserves stereochemical integrity.

Scalability Issues

  • Microwave Synthesis : Enables gram-scale production with reduced reaction times.
  • Catalyst Recycling : Triethylamine recovery via distillation improves cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, making it a candidate for further pharmaceutical development. Key pharmacological properties include:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Its mechanism involves interference with key cellular signaling pathways, such as the β1-integrin/FAK signaling pathway, which is crucial for cancer cell migration and invasion .
  • Anti-inflammatory Effects : The sulfonamide moiety in the compound may contribute to anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .
  • Antimicrobial Activity : Some derivatives of similar structures have shown promising antimicrobial properties, suggesting that this compound may also possess such activities, warranting further investigation .

Case Studies

Several studies have explored the applications of similar compounds in various therapeutic areas:

  • Cancer Research : A study demonstrated that a structurally related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
  • Diabetes Management : Research on related sulfonamide compounds has shown potential in managing blood glucose levels in diabetic models, indicating that this class of compounds may have metabolic benefits as well .

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and morpholino groups may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in Pharmacological Studies

Key Compounds :
Compound Name / ID Structural Features Reported Activity Source
N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (Compound 40) Morpholine-substituted quinazoline sulfonyl group; methoxyphenyl acetamide linkage High anti-cancer activity (MTT assay: IC50 < 10 µM on HCT-1, MCF-7, PC-3 cell lines)
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-(2-oxochromen-7-yl)oxyacetamide (794540-35-5) Morpholinosulfonylphenyl group; chromen-7-yloxy substituent No explicit activity data; structural similarity suggests kinase inhibition potential
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole core; trifluoromethyl and methoxyphenyl groups Patent claims for anti-inflammatory or antiviral applications
Structural Insights :
  • Morpholino vs. Quinazoline: Compound 40 replaces the phenyl ring with a quinazoline core, enhancing π-π stacking interactions with biological targets .
  • Chromen vs.
  • Benzothiazole vs. Morpholino: The benzothiazole in ’s compound may confer rigidity, influencing target selectivity .

Pharmacological Activity Trends

  • Anti-Cancer Activity: Compound 40 (morpholinylquinazoline sulfonyl) showed broad-spectrum anti-cancer activity, attributed to sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) . Thiazolidinone analogs () demonstrated moderate activity (IC50 ~ 20–50 µM) against leukemia cells, suggesting acetamide derivatives with sulfur-containing groups are promising .
  • Antimicrobial Activity: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () exhibited antimicrobial properties due to the sulfanyl group’s electrophilic reactivity .

Physicochemical Properties

  • Solubility: Morpholino and sulfonyl groups enhance water solubility compared to non-polar analogs (e.g., ’s benzothiazole derivatives) .
  • Crystal Packing : Acetamide moieties form hydrogen bonds (N–H···O), as seen in N-(4-methoxyphenyl)acetamide (), improving stability .

Biological Activity

The compound 2-(2-Methoxyphenyl)-N-(2-morpholino-5-(morpholinosulfonyl)phenyl)acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a methoxyphenyl group, morpholine rings, and a sulfonamide moiety, which contribute to its biological activity. The molecular formula is C20H26N4O4SC_{20}H_{26}N_4O_4S, and it exhibits a diverse range of pharmacological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar morpholine-based compounds. For instance, derivatives with similar structures demonstrated significant antimicrobial activity against various pathogens. In vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The ability to inhibit biofilm formation was also noted, particularly against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating infections resistant to conventional antibiotics.

Anticancer Activity

The compound's anticancer properties have been explored through various studies. For example, morpholine derivatives have shown promising results in inhibiting ovarian cancer cell lines and affecting hypoxia-inducible factor (HIF-1α) pathways . A notable study reported IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7 cell lines, indicating substantial efficacy compared to standard chemotherapeutics like doxorubicin .

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
HCT-1161.93.23
MCF-72.33.23

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Studies indicated that certain morpholine derivatives exhibit inhibition against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This suggests that compounds with similar structures may effectively modulate critical enzymatic pathways involved in bacterial resistance and cancer progression.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The morpholino group may facilitate binding to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The compound may interact with cellular receptors, affecting signal transduction pathways critical for cell survival and proliferation.

Case Studies

  • Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of morpholine derivatives, the compound displayed synergistic effects when combined with existing antibiotics like ciprofloxacin, significantly lowering their MICs .
  • Anticancer Research : Investigations into the anticancer properties revealed that the compound not only inhibited tumor cell growth but also affected key regulatory proteins such as HIF-1α, which is crucial in cancer metabolism and progression .

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